BZ-His-ome

Description

Contextualization within Protected Amino Acid Derivatives

Protected amino acid derivatives are fundamental building blocks in organic synthesis, especially in the construction of peptides and peptidomimetics. The introduction of protecting groups like the benzoyl group on the amino function and the formation of methyl esters at the carboxyl group are common strategies to prevent unwanted side reactions during coupling or modification steps libretexts.org. BZ-His-OMe falls into this category, offering a histidine scaffold with masked amino and carboxyl termini, leaving the imidazole (B134444) ring as a primary site for further chemical manipulation or as a functional group within a larger synthetic target. Other protected histidine derivatives, such as N-alpha-Boc-L-histidine methyl ester (Boc-His-OMe) or N(α), N-(im)-Di-Boc-L-histidine methyl ester, are also widely used, each with different protecting group strategies offering varying reactivity and deprotection conditions nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. The choice of protecting groups is crucial and depends on the specific synthetic strategy and the desired final product libretexts.org.

Significance in Advanced Organic Synthesis Research

This compound plays a role in advanced organic synthesis as a versatile starting material or intermediate. Its structure allows for investigations into the reactivity of the histidine imidazole ring under various conditions. For instance, studies have explored the alkylation of protected amino acids, including N-benzoyl-L-histidine methyl ester, with reagents like methyloxirane. These reactions can lead to modifications on the imidazole nitrogen atoms (Nπ or Nτ), highlighting the potential for selective functionalization of the histidine side chain when the alpha-amino and carboxyl groups are protected rsc.org.

Historical Evolution of Chemical Strategies Involving Histidine Derivatives

The study of histidine and its derivatives has evolved significantly with the advancements in organic chemistry and peptide synthesis. Early work focused on understanding the unique properties of the imidazole ring and developing methods for its manipulation. The need for selective protection of the multiple reactive functional groups in histidine (alpha-amino, carboxyl, and the two imidazole nitrogen atoms) became apparent with the advent of peptide synthesis.

The introduction of protecting groups for the amino and carboxyl functions, such as the benzoyl group and methyl ester, respectively, allowed for controlled coupling reactions and minimized side reactions involving these groups. Early methods for preparing N-alpha-benzoyl-histidine methyl ester were developed to facilitate the synthesis of histidine-containing peptides and modified histidine derivatives sci-hub.se. The use of the benzoyl group as an N-alpha protector for histidine allowed for subsequent reactions targeting the imidazole ring, such as alkylation for the synthesis of N-methylhistidine derivatives sci-hub.se.

Over time, a variety of protecting groups for the imidazole nitrogen atoms (Nπ and Nτ) were developed to achieve regioselective modifications and improve yields and purity in peptide synthesis nih.govrsc.orguzh.chresearchgate.net. While other protecting strategies like Boc, Fmoc, or trityl have become prevalent, the historical use of the benzoyl group and methyl ester in this compound represents an important step in the development of chemical strategies for handling the complex reactivity of histidine in organic synthesis nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comresearchgate.netsigmaaldrich.com. The continued use of this compound in specific research contexts, such as the synthesis of ionic liquids or oxidation studies, reflects its enduring relevance as a well-defined and accessible histidine derivative for exploring new chemical transformations psu.eduias.ac.in.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

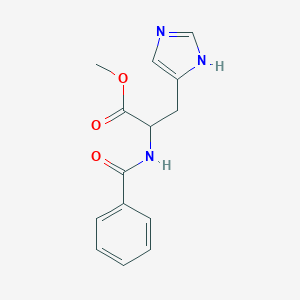

methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-20-14(19)12(7-11-8-15-9-16-11)17-13(18)10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUMRJPRROOAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304040 | |

| Record name | methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3005-62-7 | |

| Record name | NSC164028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Bz His Ome

Established Preparative Routes for N-alpha-Benzoyl-L-histidine Methyl Ester

The preparation of Bz-His-OMe typically involves a sequence of reactions starting from L-histidine, primarily focusing on the esterification of the carboxyl group and the benzoylation of the alpha-amino group.

Solution-phase synthesis provides a common route to this compound. The process generally begins with the esterification of L-histidine to form L-histidine methyl ester. This can be achieved by reacting L-histidine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl2). scielo.org.mx The resulting L-histidine methyl ester is often isolated as its hydrochloride salt.

Following the esterification, the alpha-amino group of L-histidine methyl ester is selectively benzoylated. This transformation involves reacting the amino ester with a benzoylating agent, such as benzoyl chloride or benzoic anhydride. The benzoylation step requires careful control to ensure acylation of the alpha-amine over the imidazole (B134444) nitrogen atoms. The use of a base, such as dicyclohexylamine, can act as a hydrochloric acid acceptor during the benzoylation reaction, facilitating the process. nih.gov

While general methods for the esterification of amino acids and benzoylation of amino groups are well-established, specific detailed optimization studies focused solely on maximizing the yield and purity of this compound from L-histidine through these two steps are not extensively documented in the provided search results. However, principles from the optimization of similar reactions in peptide synthesis and amino acid derivatization can be applied.

Optimization of amino acid methyl ester synthesis often involves controlling the reaction time, temperature, and the ratio of amino acid to methanol and acid catalyst. For instance, refluxing the reaction mixture comprising a free amino acid, methanol, and a strong acid has been described, with optimization focusing on reflux time and temperature (e.g., 60-80°C for 1.5-2.5 hours) and the molar ratios of reactants. spkx.net.cnresearchgate.net Repeated cycles of refluxing and concentrating the mixture can also improve purity. spkx.net.cnresearchgate.net

In benzoylation reactions, factors such as the choice of benzoylating agent, solvent, temperature, reaction time, and the nature and amount of base are crucial for yield and selectivity. Optimization studies for the acylation of other amino acids or histidine derivatives highlight the impact of these variables on the reaction outcome. mdpi.commdpi.com For example, studies on the synthesis of N-benzoyl amino esters and acids have explored the use of coupling reagents like EDAC in the presence of bases such as triethylamine (B128534) and DMAP in solvents like dichloromethane (B109758). mdpi.com The optimization of N-terminal acylation of peptides with histidine tags has shown that the choice of acylating agent and reaction conditions (e.g., concentration, temperature, pH) significantly influence efficiency and selectivity. mdpi.com

While specific parameters for the optimal synthesis of this compound are not explicitly detailed, applying these general optimization principles to the esterification of L-histidine and subsequent N-alpha benzoylation of L-histidine methyl ester would be necessary to achieve high yields and purity of the final product.

Functionalization and Modification Strategies for this compound

This compound serves as a versatile precursor for further chemical modifications, particularly on the imidazole side chain, and can be transformed into various derivatives, including ionic liquids.

The imidazole ring of the histidine residue in this compound provides sites for further functionalization, primarily at the nitrogen atoms (Nπ and Nτ). Alkylation is a common modification strategy, leading to N-alkylated histidine derivatives. mdpi.commdpi.com

Regioselectivity is a key consideration in the alkylation of the imidazole ring. Different strategies have been developed to favor substitution at either the Nπ or Nτ position. For instance, the alkylation of N(α)-Boc-histidine methyl ester with alkyl halides (e.g., methyl iodide, allyl bromide) can yield mixtures of Nπ and Nτ isomers. mdpi.com The use of specific protecting groups on the imidazole nitrogen, such as the trityl (Trt) group, can direct alkylation to the unprotected nitrogen. Optimization of alkylation conditions, including the choice of base (e.g., Cs2CO3) and solvent (e.g., acetone (B3395972), acetonitrile, DMF), has been explored to improve regioselectivity and yield. mdpi.com

Studies on the synthesis of Nτ-methyl and Nτ-ethylhistidine derivatives have involved the alkylation of protected histidine methyl ester derivatives using reagents like trimethyloxonium (B1219515) and triethyloxonium (B8711484) fluoroborates. researchgate.net These reactions, followed by deprotection, can yield the desired Nτ-alkylhistidines. researchgate.net

This compound can be utilized in the synthesis of functional ionic liquids, leveraging the inherent imidazole moiety. These ionic liquids often feature modified histidine structures as the cation. A notable example is the formation of [Bz-His(n-propyl)2-OMe+Br−], also referred to as [BHP-OMe][Br]. researchgate.net

The synthesis of [BHP-OMe][Br] involves the alkylation of this compound with n-propyl bromide. This reaction transforms the imidazole nitrogen atoms into quaternary ammonium (B1175870) centers, resulting in the formation of an ionic liquid. researchgate.net

These histidine-based ionic liquids have demonstrated utility as catalysts and reaction media in various organic transformations, including the synthesis of dihydrothiophenes. researchgate.net For example, [BHP-OMe][Br] has been shown to catalyze the diastereoselective synthesis of dihydrothiophenes. researchgate.net Optimization studies for these catalytic applications have investigated parameters such as temperature, reaction time, and the amount of ionic liquid used. researchgate.net

| Ionic Liquid Derivative | Starting Material | Alkylating Agent | Reaction Conditions | Application |

|---|---|---|---|---|

| [Bz-His(n-propyl)2-OMe+Br−] | This compound | n-propyl bromide | Acetonitrile, NaHCO3, 65°C, 70 h | Catalysis (e.g., dihydrothiophene synthesis) researchgate.net |

Cleavage reactions and deprotection strategies are essential for accessing the free amino acid or other functional groups after synthesis or modification of benzoyl-histidine derivatives. The conditions required for deprotection depend on the specific protecting groups used and the desired product.

The benzoyl group on the alpha-amine of this compound and related derivatives can be removed through hydrolysis under acidic or basic conditions. Acidic hydrolysis, for example, using concentrated HCl, can cleave amide bonds. Basic hydrolysis, often employing reagents like sodium methoxide, NaOH, KOH, or LiOH in alcoholic or aqueous solvents, is also effective for cleaving benzoyl esters and amides.

Reductive cleavage methods can also be employed for the removal of certain protecting groups, including benzoyl groups, from histidine derivatives. Studies have investigated the reductive cleavage of benzoyl groups using methods like controlled-potential electrolysis or chemical reduction with metals such as magnesium in anhydrous methanol or mercury-activated aluminum.

Beyond the planned deprotection, the imidazole ring of histidine derivatives can undergo cleavage under certain conditions. For instance, the imidazole side chain of histidine and N-benzoylhistidine has been shown to be cleaved by peroxidizing lipids, yielding asparagyl and aspartyl side chains. Photooxidation in the presence of photosensitizers can also lead to the degradation of the imidazole ring, forming products like aspartic acid and urea.

Deprotection studies on other protected histidine derivatives, such as those with Boc or trityl groups, highlight the need for careful selection of cleavage conditions to avoid side reactions and maintain the integrity and optical purity of the amino acid. For example, Boc groups are typically removed with trifluoroacetic acid (TFA), while trityl groups are acid-labile and can be removed with TFA or other acidic reagents. Challenges in deprotection, such as racemization during the removal of methyl esters, have been observed in the synthesis of methylhistidine derivatives.

Green Chemistry Considerations in the Synthesis and Transformation of this compound

The synthesis and chemical transformation of Nα-benzoyl-L-histidine methyl ester (this compound), like other amino acid derivatives, present opportunities and challenges for the application of green chemistry principles. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, promoting sustainability and minimizing environmental impact fishersci.caguidechem.com.

Traditional synthetic routes for N-benzoyl amino esters often involve coupling reactions between benzoic acid derivatives and amino methyl esters, frequently employing coupling reagents and organic solvents such as dichloromethane fishersci.noescholarship.org. While effective, the use of volatile and halogenated solvents like dichloromethane raises environmental concerns due to their potential for atmospheric pollution and toxicity.

Applying green chemistry principles to the synthesis of this compound would involve exploring alternative, more environmentally benign solvents. Research into the synthesis of amino acid methyl esters, a key precursor for this compound, has shown that methods using methanol in the presence of trimethylchlorosilane can offer advantages in terms of yield and operational convenience compared to traditional methods employing thionyl chloride or strong acids wikipedia.org. This suggests that greener approaches for the esterification step are viable.

Furthermore, the benzoylation step could be optimized using greener methodologies. This might include exploring solvent-free conditions, the use of reusable catalysts, or alternative acylation agents. The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, are particularly relevant here to minimize waste generation fishersci.caguidechem.com.

In the context of chemical transformations where histidine derivatives are utilized, research has demonstrated the potential of using functional ionic liquids as environmentally friendly media and catalysts. For instance, a functional ionic liquid derived from histidine, [Bz-His(n-propyl)2-OMe+Br−], has been successfully employed as both a catalyst and medium in the synthesis of dihydrothiophenes and tacrine (B349632) derivatives fishersci.ca. This highlights how compounds structurally related to this compound can be integrated into greener synthetic protocols, leveraging properties like reusability and reduced volatility associated with ionic liquids. While this example uses a modified histidine ester, it illustrates the potential for histidine-based structures to play a role in sustainable chemical transformations.

Future directions for green chemistry in the context of this compound could involve the development of biocatalytic routes for its synthesis or transformation, utilizing enzymes that can perform selective reactions under milder conditions (e.g., ambient temperature and pressure, in water) fishersci.ca. Flow chemistry techniques could also offer advantages by enabling continuous processes with potentially higher efficiency, reduced reaction times, and improved safety, thereby minimizing waste and energy consumption guidechem.com.

Chemical Reactivity and Mechanistic Investigations of Bz His Ome

Oxidative Transformations of Bz-His-OMe

The imidazole (B134444) ring of histidine and its derivatives is susceptible to oxidation, leading to various products depending on the oxidizing agent and reaction conditions. Studies involving this compound have specifically investigated its behavior under oxidative conditions, notably with ruthenium tetroxide.

Reaction with Specific Oxidizing Agents (e.g., Ruthenium Tetroxide, RuO4)

Ruthenium tetroxide (RuO4) is a powerful oxidizing agent known to react with various organic functionalities, including aromatic heterocycles. Research has shown that this compound undergoes oxidation when treated with RuO4. This reaction has been utilized to obtain precursors to other amino acids, such as glutamine. The oxidation of this compound with RuO4 can lead to the cleavage or modification of the histidine side chain.

Mechanistic Delineation of Product Formation Pathways

Mechanistic studies have been conducted to understand the pathways involved in the oxidation of this compound with RuO4 and the subsequent formation of products. Model studies have been instrumental in delineating these mechanisms. While the detailed mechanistic steps can be complex, the oxidation of the imidazole ring is a key event, leading to intermediates that can undergo further transformations, ultimately yielding different products, including precursors to glutamine.

Role of this compound as a Synthetic Synthon

This compound and related benzoyl-protected amino acid methyl esters have been investigated for their utility as synthons in organic synthesis, particularly in the context of amino acid modifications and the transfer of specific chemical units.

Investigation into Amino Acid Interconversion Reactions

This compound has been explored in the context of amino acid interconversion reactions. Specifically, its oxidation with RuO4 has been shown to provide a route to glutamine precursors in a single step. This highlights the potential of using protected amino acid derivatives like this compound as starting materials for synthesizing other amino acids through targeted chemical transformations. The methodology for such interconversions, including the conversion of phenylalanine to leucine, has also been delineated using related benzoyl-protected amino acid methyl esters and RuO4 oxidation.

Development of Formamidomethyl Transfer Synthons

Research has also focused on the development of formamidomethyl transfer synthons, with potential applications in interconverting amino acids, such as the glutamine to histidine change. A formamidomethyl transfer synthon has been prepared, and a cycloaddition strategy for this transformation has been described. While the direct role of this compound as the formamidomethyl transfer synthon itself is not explicitly stated in the search results, its study in the context of histidine-glutamine interconversion suggests its relevance to the development and application of such synthons.

Kinetics and Thermodynamics of this compound Reactions

Applications in Advanced Peptide Chemistry Research

Role as a Protected Amino Acid Building Block

In peptide synthesis, amino acids are typically used in a protected form to control reactivity and prevent unwanted side reactions. BZ-His-OMe serves as a building block where the alpha-amino group and the carboxyl group are protected, allowing for controlled coupling through the activated carboxyl of an incoming amino acid to the deprotected amino group of the resin-bound peptide, or vice versa, depending on the synthesis strategy. The methyl ester serves as a C-terminal protecting group, which is often the handle used to attach the first amino acid to a solid support in solid-phase peptide synthesis (SPPS) or remains as a protecting group in solution-phase synthesis.

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), first introduced by Merrifield, is a widely used technique for synthesizing peptides by sequentially adding protected amino acids to a growing peptide chain anchored to an insoluble solid support or resin. bachem.comnih.gov A typical SPPS cycle involves deprotection of the N-terminal protecting group, followed by coupling of the next protected amino acid. bachem.com this compound, with its N-alpha benzoyl protection and C-terminal methyl ester, can be integrated into SPPS methodologies. While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are the most common N-alpha protecting groups in SPPS, the benzoyl group represents an alternative protecting strategy. nih.goviris-biotech.deresearchgate.netbeilstein-journals.org The methyl ester allows for attachment to certain resin types or can be hydrolyzed later. The choice of protecting groups dictates the deprotection and cleavage conditions used in SPPS. researchgate.netwikipedia.org

Challenges and Strategies in Incorporating Histidine Residues

Incorporating histidine into peptides, particularly during SPPS, presents specific challenges primarily due to the reactive imidazole (B134444) side chain. The imidazole moiety of histidine can participate in side reactions, such as reacting with activated acid moieties during coupling to form acylimidazoles. peptide.com Although these acylimidazoles are often reactive and the acyl group is removed in the subsequent coupling step, this side reaction reduces the amount of activated amino acid available for the desired coupling, potentially leading to incomplete reactions and lower yields. peptide.com

A more significant challenge is the propensity of histidine to undergo racemization during the coupling step. peptide.compeptide.com The free N-pi nitrogen in the imidazole ring can catalyze the epimerization of the activated amino acid, leading to the formation of the undesired D-histidine enantiomer and resulting in a mixture of stereoisomers in the final peptide product. peptide.compeptide.comcore.ac.uk

To mitigate these challenges, the imidazole side chain of histidine is typically protected during peptide synthesis. Various protecting groups have been developed for the histidine side chain, including Boc, 2,4-dinitrophenyl (Dnp), Tosyl (Tos), benzyloxymethyl (Bom), Trityl (Trt), 4-methoxytrityl (Mmt), and 4-methyltrityl (Mtt). peptide.com These protecting groups are chosen based on their compatibility with the N-alpha protection strategy (Boc or Fmoc) and their ability to suppress side reactions and racemization. Protecting the imidazole nitrogen prevents side-chain acylation and significantly reduces racemization. peptide.com

Impact of N-alpha-Benzoyl Protection in Peptide Coupling Reactions

The N-alpha-benzoyl group in this compound serves as a temporary protecting group for the alpha-amino function during peptide bond formation. The benzoyl group is an acyl type of protecting group. While less common than Boc or Fmoc in standard SPPS protocols today, N-alpha acylation strategies have been explored in peptide synthesis. The nature of the N-alpha protecting group influences the activation and coupling chemistry, as well as the deprotection conditions. The benzoyl group is generally stable to acidic conditions used for Boc removal but would be removed under conditions that cleave acyl groups. The presence of the electron-withdrawing benzoyl group on the alpha-amino nitrogen affects the nucleophilicity of the amino group once deprotected and can influence the efficiency of the subsequent coupling reaction. The specific impact of N-alpha-benzoyl protection on coupling efficiency and racemization for histidine residues, compared to Boc or Fmoc, would depend on the specific coupling reagents and conditions employed. Research in peptide synthesis continually explores different protecting group strategies and coupling methods to optimize yield, purity, and minimize racemization, especially for challenging residues like histidine. beilstein-journals.org

Research on Structurally Modified Peptides Utilizing this compound Fragments

Research in peptide chemistry often involves the synthesis of structurally modified peptides to explore their biological activity, stability, or other properties. While direct examples of research specifically utilizing "this compound fragments" incorporated into larger peptides are not extensively detailed in the provided search results, the compound's structure suggests its potential use in creating peptides with a modified N-terminus (due to the benzoyl group) or as a building block for incorporating histidine with specific protection.

Studies on modified peptides containing histidine often focus on the role of the imidazole ring or modifications to it. For instance, research has explored the synthesis of peptides containing modified histidine residues to study protein-protein interactions or enzyme activity. chinesechemsoc.org The benzoyl group on the N-alpha position could potentially be retained in the final peptide structure if the synthesis strategy involves C-terminal elongation, leading to peptides with an N-terminal benzoyl modification. Alternatively, the benzoyl group would be removed during the synthesis if N-alpha deprotection is required for subsequent amino acid coupling.

The methyl ester at the C-terminus could also be utilized for specific modifications, such as amidation or conjugation reactions, after peptide assembly. Research on peptide-like analogues has shown that modifications on amino acid residues can significantly influence biological activity and selectivity, as seen in the design of COX-2 inhibitors incorporating a modified histidine structure. nih.gov Therefore, this compound could serve as a versatile building block for introducing a histidine residue with specific N-alpha and C-terminal modifications, contributing to the structural diversity of synthetic peptides for various research applications.

Theoretical and Computational Research on Bz His Ome

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely applied to study the molecular structure and electronic properties of organic molecules, including amino acid derivatives. These calculations can provide detailed information about optimized geometries, energy levels, charge distribution, and spectroscopic parameters.

Density Functional Theory (DFT) Applications

DFT is a powerful tool for investigating the electronic structure and properties of molecules like Bz-His-OMe. By approximating the electron density, DFT calculations can determine the most stable conformers of the molecule in isolation and potentially in different environments. Studies on similar benzoyl-protected amino acid esters, such as Nα-benzoyl-l-argininate ethyl ester, have utilized DFT (e.g., B3LYP functional with basis sets like 6-31++G(d,p)) to explore conformational landscapes and the relative stability of different forms acs.org. These calculations can reveal the influence of intramolecular interactions, such as hydrogen bonding, on the preferred three-dimensional arrangement of the molecule. The electronic properties, including frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) surfaces, can also be computed using DFT, providing insights into the molecule's reactivity and potential sites for interaction with other species nih.gov. For this compound, DFT could be used to study the electronic distribution across the benzoyl moiety, the histidine core, and the methyl ester group, highlighting reactive centers.

Spectroscopic Property Prediction and Validation

Computational methods are valuable for predicting spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis electronic transitions. These predicted spectra can be compared with experimental data to validate the computational models and gain a deeper understanding of the molecular structure and dynamics. For instance, DFT calculations combined with methods like Gauge-Including Atomic Orbitals (GIAO) have been used to compute 1H NMR spectra for benzoyl-protected amino acid esters, and the results have been compared with experimental NMR data to confirm the prevalent tautomeric forms and conformations in solution acs.org. Similarly, for this compound, computational prediction of 1H and 13C NMR spectra could aid in the assignment of experimental signals and the elucidation of its solution-state structure. Vibrational spectroscopy predictions could provide information about the characteristic functional groups and their interactions within the molecule.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are powerful tools for investigating the mechanisms of chemical reactions involving this compound, including hydrolysis, transesterification, or reactions involving its histidine imidazole (B134444) ring. DFT calculations can be used to locate transition states and calculate activation energies for elementary reaction steps, providing a detailed picture of the reaction pathway. Studies on the base hydrolysis of amino acid methyl esters, including histidine methyl ester, catalyzed by metal complexes have employed DFT to understand the reaction mechanisms and the role of the metal ion. Computational studies on the hydrolysis of benzoyl-protected amino acid esters catalyzed by enzymes like papain have utilized QM/MM methods to explore the catalytic cycle, identify intermediates, and determine the rate-limiting steps. These studies highlight the ability of computational chemistry to provide atomic-level insights into bond breaking and formation processes, proton transfer events, and the energetics of the reaction. For this compound, computational methods could be used to explore the mechanism of its hydrolysis under various conditions, or its reactivity in peptide coupling reactions or modifications of the imidazole ring, identifying key transition states and the factors influencing reaction rates and selectivity.

Ligand-Binding Interaction Modeling (where relevant to potential molecular targets)

Given that amino acid derivatives can act as ligands for biological targets or as building blocks in the synthesis of larger molecules with biological activity, computational methods are valuable for modeling their interactions. Docking studies can predict the binding orientation and affinity of this compound to a potential binding site in a protein or other biomolecule. Studies have used docking to predict binding affinities of N-benzoyl amino esters with enzymes like fungal chitinase. Molecular dynamics simulations can further refine these binding poses and assess the stability of the complex over time, accounting for the flexibility of both the ligand and the target. The histidine moiety in this compound is known to participate in various interactions, including hydrogen bonding, π-π stacking with aromatic residues, and coordination to metal ions. Computational studies on metal-binding amino acids and complexes derived from histidine methyl ester have utilized molecular modeling to understand the coordination environment and binding energies. Ligand-binding free energy calculations can provide a more quantitative measure of the binding affinity. While specific targets for this compound might require experimental identification, computational modeling approaches can be readily applied to study its interactions with hypothesized binding partners based on its structure and the known interactions of histidine and benzoyl groups.

Development of Predictive Models for Chemical Reactivity and Selectivity

Computational chemistry contributes to the development of predictive models, such as Quantitative Structure-Activity Relationships (QSARs), which correlate molecular descriptors with chemical reactivity or biological activity. By calculating various molecular properties using quantum chemical methods and analyzing them in conjunction with experimental data, predictive models can be built to forecast the behavior of new or untested compounds. nih.gov For this compound and related derivatives, computational descriptors (e.g., electronic properties, molecular shape, lipophilicity) could be calculated and used in QSAR models to predict its reactivity in specific chemical transformations or its potential interactions with biological systems. Studies on the reactivity of amino acid derivatives with different nucleophiles have utilized computational approaches to understand and predict their reaction rates and selectivity. By building such models, researchers can prioritize synthesis efforts and guide the design of new compounds with desired properties.

Advanced Research Avenues and Future Perspectives for Bz His Ome

Design and Synthesis of Novel Bz-His-OMe Derivatives for Specialized Research Applications

The synthesis of novel derivatives of this compound is a key area for expanding its utility in specialized research. The modular nature of amino acid derivatives allows for modifications at several positions: the benzoyl group, the histidine imidazole (B134444) ring, and the methyl ester. Research into the synthesis of N-acylated amino acid methyl esters provides a general framework for the preparation of such compounds. scbt.comnih.gov Specifically, synthetic routes involving the benzoylation of histidine methyl ester or the esterification of N-benzoyl-L-histidine can yield this compound. The imidazole nitrogen atoms (Nπ and Nτ) are also sites for potential functionalization, leading to derivatives with altered properties. For instance, alkylation of the imidazole ring of N-alpha-benzoyl-L-histidine derivatives has been reported, demonstrating the feasibility of modifying this part of the molecule. The synthesis of various histidine derivatives, including those with modifications on the imidazole ring, is an active area of research, often involving protected histidine intermediates. These synthetic strategies can be adapted to create a library of this compound analogues with varying substituents, which can then be evaluated for specific applications, such as altered solubility, modified reactivity, or targeted interactions with biological systems. The development of efficient and stereoselective synthetic methods remains crucial for accessing optically pure derivatives for biological and materials science applications.

Exploration of this compound in the Development of Advanced Materials, e.g., Functional Ionic Liquids

The incorporation of amino acid derivatives into advanced materials, particularly functional ionic liquids (ILs), is an emerging field. Ionic liquids, defined as salts with melting points below 100 °C, possess unique properties such as low vapor pressure, high thermal stability, and tunable solubility, making them attractive for various applications. Amino acid esters, including histidine methyl ester, have been explored as components in the formation of ionic liquids, often as the cationic part. The imidazole ring in histidine derivatives like this compound offers potential for charge delocalization and specific interactions, which are desirable features in the design of functional ILs. While direct studies on this compound as a component of ionic liquids were not extensively found, the successful integration of other amino acid esters and imidazole-containing compounds suggests that this compound could be explored for this purpose. Functional ionic liquids incorporating amino acid derivatives can exhibit unique properties, such as chirality and specific interactions with other molecules, which could be beneficial in areas like chiral catalysis, separation processes, or as components in novel electrochemical materials. Further research is needed to synthesize and characterize ionic liquids based on this compound and to investigate their potential applications as advanced materials.

Contribution of this compound Analogue Research to Understanding Prebiotic Chemical Evolution

Research into the origins of life often involves studying the plausible formation and reactions of biomolecules under simulated early Earth conditions. Amino acids are fundamental building blocks of life, and their formation and subsequent reactions in prebiotic environments are subjects of intense study. Histidine, with its unique imidazole side chain, is of particular interest due to its potential catalytic roles. Studies simulating prebiotic conditions have shown the formation of various amino acids, including histidine. The formation of peptide bonds under plausible prebiotic scenarios, potentially catalyzed by metal ions or mineral surfaces, is another critical area. While this compound itself is a protected and activated amino acid derivative unlikely to be present in early Earth conditions, research on its analogues, particularly simple acylated or esterified histidine species, can provide insights into the reactivity and behavior of histidine under such conditions. Studying the formation and reactions of histidine esters or N-acylated histidines in simulated prebiotic environments could shed light on potential pathways for the early functionalization of amino acids or the formation of more complex molecules. The study of chiral amplification in amino acid esters under prebiotic conditions also represents a relevant area where histidine derivatives could contribute to understanding the emergence of homochirality in biological systems.

Development of this compound-Based Probes for Chemical Biology Studies

Chemical probes are small molecules designed to selectively interact with biological targets, enabling the study of protein function and biological processes in living systems. The histidine residue plays crucial roles in protein structure, catalysis, and metal binding, making it an attractive target for chemical biology investigations. This compound, as a modified histidine, could serve as a scaffold for developing chemical probes. Modifications to the benzoyl group, the ester group, or the imidazole ring could introduce functionalities necessary for targeting specific enzymes (e.g., proteases, esterases), receptors, or transporters that interact with histidine or its derivatives. For example, probes incorporating histidine residues have been developed to study enzymes like sirtuins. Furthermore, this compound analogues could be designed as probes to study histidine post-translational modifications or to investigate the role of histidine in metal ion coordination within biological contexts. The development of such probes would require careful design, synthesis, and validation to ensure specificity and appropriate cellular permeability.

Q & A

How can researchers design a comprehensive literature review strategy for BZ-His-ome to identify critical knowledge gaps?

Methodological Answer:

Begin by defining search terms using chemical identifiers (e.g., IUPAC name, CAS number) and synonyms. Use interdisciplinary databases like Web of Science and PubMed to retrieve primary literature, prioritizing peer-reviewed journals. Employ Boolean operators (AND/OR/NOT) to refine searches, e.g., "this compound AND synthesis AND bioactivity" . Cross-reference citations in review articles to trace foundational studies. Critically evaluate sources using criteria from : distinguish primary vs. secondary sources, assess experimental rigor, and note conflicting findings . Maintain a structured annotation system (e.g., Zotero) to categorize findings by themes like synthesis, mechanistic studies, or toxicity.

What experimental protocols are essential to confirm the purity and structural integrity of this compound in synthetic studies?

Methodological Answer:

Follow guidelines from and :

- Purity: Use HPLC with a validated method (e.g., C18 column, UV detection at λmax of this compound) and report retention times, peak symmetry, and purity percentages. Compare with reference standards if available .

- Structural Confirmation: Combine spectroscopic techniques:

- Reproducibility: Document solvent batches, reaction temperatures, and purification steps in detail to enable replication .

How should researchers address contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

Apply triangulation from :

Replicate Experiments: Standardize assays (e.g., cell lines, incubation times) to isolate variables.

Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., RevMan) to assess heterogeneity and publication bias .

Mechanistic Probes: Use knockout models or enzyme inhibitors to test if bioactivity depends on specific pathways (e.g., kinase inhibition vs. oxidative stress) .

Data Transparency: Share raw datasets (e.g., via Zenodo) to facilitate independent validation .

What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s mechanism of action?

Methodological Answer:

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework:

- Population/Problem: Which biological systems (e.g., cancer cells, enzymes) are affected?

- Intervention: How is this compound administered (dose, route)?

- Comparison: Include controls (e.g., vehicle, known inhibitors).

- Outcome: Measure endpoints like IC50, apoptosis markers, or metabolic shifts .

For advanced studies, integrate multi-omics (proteomics, metabolomics) to map mechanistic networks .

How can researchers optimize experimental designs for studying this compound’s pharmacokinetics in vivo?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.